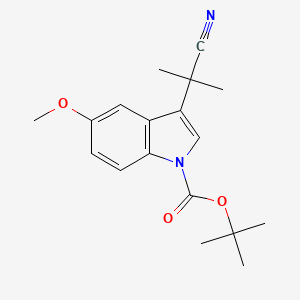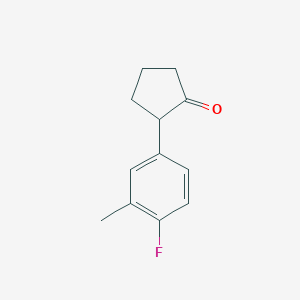![molecular formula C10H19N B13074990 6,6-Dimethyl-1-azaspiro[3.5]nonane](/img/structure/B13074990.png)
6,6-Dimethyl-1-azaspiro[3.5]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dimethyl-1-azaspiro[3.5]nonane is a spirocyclic compound with the molecular formula C10H19N and a molecular weight of 153.26 g/mol . It is characterized by a unique spiro structure, where a nitrogen atom is incorporated into a nonane ring system, making it an interesting subject for various chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-1-azaspiro[3.5]nonane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of appropriate precursors under conditions that promote the formation of the spiro ring. For example, radical chemistry can be employed to achieve the desired cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
6,6-Dimethyl-1-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents.
Substitution: The nitrogen atom in the spiro ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
6,6-Dimethyl-1-azaspiro[3.5]nonane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 6,6-Dimethyl-1-azaspiro[3.5]nonane involves its interaction with molecular targets through its nitrogen atom. This interaction can influence various biochemical pathways, depending on the specific application. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Azaspiro[3.5]nonane: Similar spirocyclic structure but without the dimethyl substitution.
6,6-Dimethyl-1-azaspiro[3.5]nonan-2-one: Contains an additional ketone group.
Propriétés
Formule moléculaire |
C10H19N |
|---|---|
Poids moléculaire |
153.26 g/mol |
Nom IUPAC |
6,6-dimethyl-1-azaspiro[3.5]nonane |
InChI |
InChI=1S/C10H19N/c1-9(2)4-3-5-10(8-9)6-7-11-10/h11H,3-8H2,1-2H3 |
Clé InChI |
YWNOJUQQIZJYLR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC2(C1)CCN2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


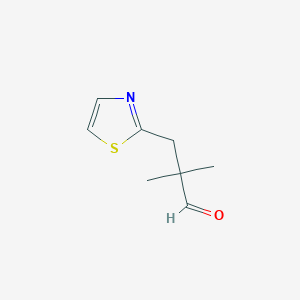
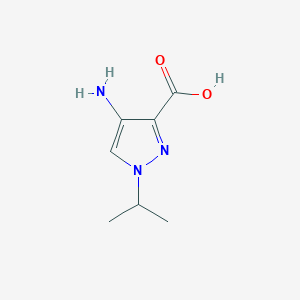

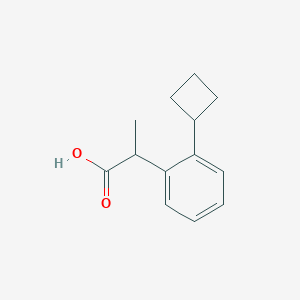
![[Ethyl(methyl)carbamoyl]methanesulfonyl chloride](/img/structure/B13074952.png)
![2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid](/img/structure/B13074953.png)
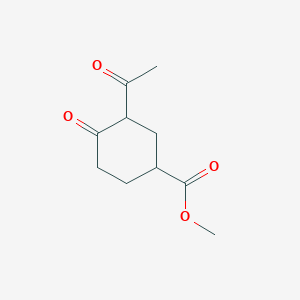
![6-(3-Chloro-4-fluorobenzoyl)-2-cyano-1-oxa-6-azaspiro[2.5]octane](/img/structure/B13074967.png)
![1-[(1-Methylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13074968.png)


